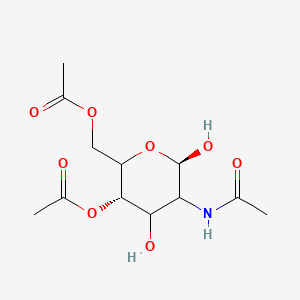
N-Acetyl-D-Glucosamine 4,6-Diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-D-Glucosamine 4,6-Diacetate is a biochemical compound with the molecular formula C12H19NO8 and a molecular weight of 305.28 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of N-Acetyl-D-Glucosamine, which is a monosaccharide derivative of glucose.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-Glucosamine 4,6-Diacetate typically involves the acetylation of N-Acetyl-D-Glucosamine. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 4 and 6 positions of the glucosamine molecule .
Industrial Production Methods
Industrial production of this compound involves the extraction of chitin from crustacean shells, followed by its hydrolysis to produce N-Acetyl-D-Glucosamine. This intermediate is then subjected to acetylation reactions to yield the final product. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research applications .
化学反応の分析
Types of Reactions
N-Acetyl-D-Glucosamine 4,6-Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted glucosamine derivatives.
科学的研究の応用
N-Acetyl-D-Glucosamine 4,6-Diacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in cellular processes and as a component of cell walls in fungi and bacteria.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as osteoarthritis and inflammatory diseases.
作用機序
The mechanism of action of N-Acetyl-D-Glucosamine 4,6-Diacetate involves its interaction with various enzymes and molecular targets. It is believed to function as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, it plays a role in the synthesis of glycosaminoglycans, which are essential components of the extracellular matrix in connective tissues .
類似化合物との比較
Similar Compounds
N-Acetyl-D-Glucosamine: A monosaccharide derivative of glucose, commonly used in the synthesis of glycoproteins and glycosaminoglycans.
N-Acetyl-D-Glucosamine 6-Acetate: Another acetylated derivative of glucosamine, with similar applications in research and industry.
N-Acetyl-D-Glucosamine 3,6-Diacetate: A compound with acetyl groups at the 3 and 6 positions, used in similar research applications.
Uniqueness
N-Acetyl-D-Glucosamine 4,6-Diacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized glycoproteins and in studies related to enzyme inhibition and cellular processes .
特性
分子式 |
C12H19NO8 |
|---|---|
分子量 |
305.28 g/mol |
IUPAC名 |
[(3S,6R)-5-acetamido-3-acetyloxy-4,6-dihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H19NO8/c1-5(14)13-9-10(17)11(20-7(3)16)8(21-12(9)18)4-19-6(2)15/h8-12,17-18H,4H2,1-3H3,(H,13,14)/t8?,9?,10?,11-,12-/m1/s1 |
InChIキー |
ATDFUHJLTGDYJL-XWBCYODSSA-N |
異性体SMILES |
CC(=O)NC1[C@@H](OC([C@H](C1O)OC(=O)C)COC(=O)C)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1O)COC(=O)C)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


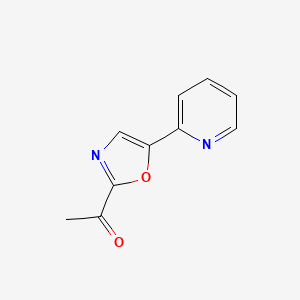
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B13860352.png)
![2-Bromo-1-[2-(bromomethyl)phenyl]ethanone](/img/structure/B13860353.png)
![2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol](/img/structure/B13860357.png)
![1-Amino-3-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]urea](/img/structure/B13860379.png)
![disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13860380.png)
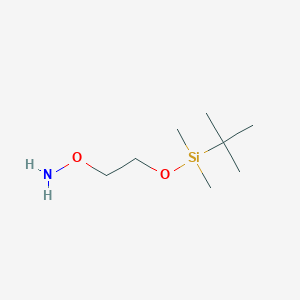
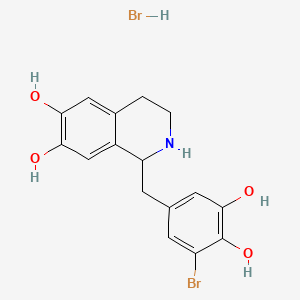

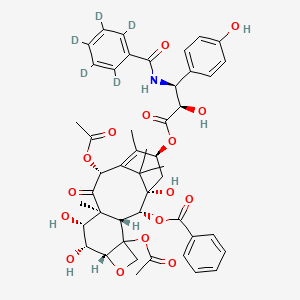
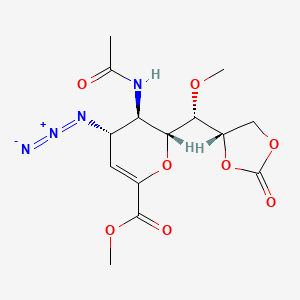
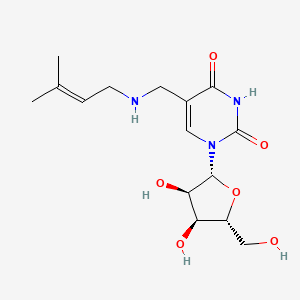

![(2S,4S,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13860440.png)
